

Validating the Efficacy of AT-1002 in Celiac Disease Models: A Comparative Guide

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Compound of Interest

Compound Name: AT-1002

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This guide provides a comprehensive comparison of **AT-1002** (larazotide acetate) with other emerging therapies for celiac disease. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide details the mechanisms of action, summarizes clinical trial data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to Celiac Disease and Therapeutic Strategies

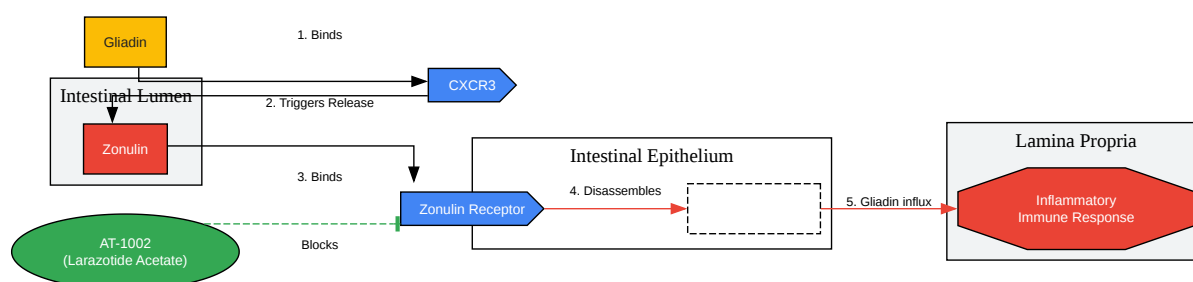
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1][2] The immune response to gluten peptides leads to inflammation and damage to the small intestine, resulting in villous atrophy and malabsorption. [1] The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to maintain and may not lead to complete mucosal healing or symptom resolution in all patients. [3][4] This has spurred the development of non-dietary therapeutic alternatives targeting different aspects of the disease's pathophysiology.

AT-1002 (Larazotide Acetate): A Tight Junction Regulator

AT-1002, also known as larazotide acetate, is a synthetic octapeptide designed to regulate tight junctions between intestinal epithelial cells. It is one of the most extensively studied non-dietary treatments for celiac disease.

Mechanism of Action: In celiac disease, indigestible gliadin fragments trigger the release of zonulin, a protein that modulates the permeability of the intestinal barrier. Zonulin binds to receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions. This increased intestinal permeability allows more gluten peptides to pass from the gut lumen into the lamina propria, where they trigger an inflammatory immune response.

Larazotide acetate acts as a zonulin antagonist. By blocking the zonulin receptor, it prevents the opening of tight junctions, thereby restoring the intestinal barrier function and preventing the influx of immunogenic gluten peptides. This mechanism aims to avert the initial step in the inflammatory cascade characteristic of celiac disease.



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Caption: Mechanism of action for **AT-1002** (Larazotide Acetate).

Alternative Therapeutic Strategies

Several alternative drugs with distinct mechanisms of action are in development for celiac disease. These include immunomodulators, enzyme therapies, and other approaches aimed at preventing the harmful effects of gluten.

Therapeutic Agent	Class	Mechanism of Action	Developer(s)
AT-1002 (Larazotide Acetate)	Tight Junction Modulator	Prevents gluten peptides from passing through the intestinal barrier by blocking zonulin-induced tight junction disassembly.	9 Meters Biopharma
PRV-015 (AMG 714)	Immunomodulator	A monoclonal antibody that binds to and inhibits Interleukin-15 (IL-15), a key cytokine in the inflammatory cascade of celiac disease.	Provention Bio / Amgen
TAK-062	Enzyme Therapy	A highly specific, orally administered enzyme that breaks down gluten proteins in the stomach before they reach the small intestine.	Takeda
ZED1227	TG2 Inhibitor	An orally administered molecule that blocks tissue transglutaminase 2 (TG2), an enzyme that modifies gluten peptides, making them more immunogenic.	Dr. Falk Pharma / Zedira
TAK-101	Immune Tolerance Induction	Nanoparticles containing gluten peptides are administered	Takeda

		intravenously to "teach" the immune system to tolerate gluten, thereby preventing an inflammatory response.	
TPM502	Immune Tolerance Induction	A nanoparticle-based intravenous drug containing gluten peptides that targets liver cells to induce immune tolerance to gluten.	Topas Therapeutics
VTP-1000	Immune Tolerance Induction	A peptide immunotherapy designed to induce antigen-specific immune tolerance against gluten by activating regulatory T-cells.	Barinthus Biotherapeutics

Comparative Efficacy Data from Clinical Trials

The following table summarizes key quantitative data from clinical trials of **AT-1002** and its alternatives. Direct comparison is challenging due to variations in study design, endpoints, and patient populations.

Drug	Phase	Key Finding(s)
AT-1002 (Larazotide Acetate)	Phase 3	In a Phase 3 trial, larazotide acetate did not meet its primary endpoint of reducing symptoms in celiac disease patients.
PRV-015 (AMG 714)	Phase 2a	In patients undergoing a gluten challenge, the 300 mg dose showed a non-significant trend towards attenuating mucosal injury. A decrease in intraepithelial lymphocyte density and patient-reported symptoms was observed compared to placebo.
TAK-062	Phase 1	In healthy volunteers and celiac patients, TAK-062 demonstrated degradation of 97% to over 99% of ingested gluten (1-6g) in complex meals. A Phase 2 trial is ongoing.
ZED1227	Phase 2a	Reduced gluten-induced duodenal mucosal injury in patients on a gluten challenge compared to placebo across all dose levels (10, 50, and 100 mg).

TAK-101	Phase 2	The trial showed a reduction in gluten-induced immune activation in the blood but did not significantly reduce intestinal inflammation or symptoms after a gluten challenge.
TPM502	Phase 2a	At the highest dose, the drug reduced levels of Interleukin-2 (IL-2), a biomarker for celiac disease activity, after a gluten challenge.
VTP-1000	Phase 1	A first-in-human trial is assessing safety, tolerability, and proof-of-principle for inducing immune tolerance.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are representative protocols for key experiments.

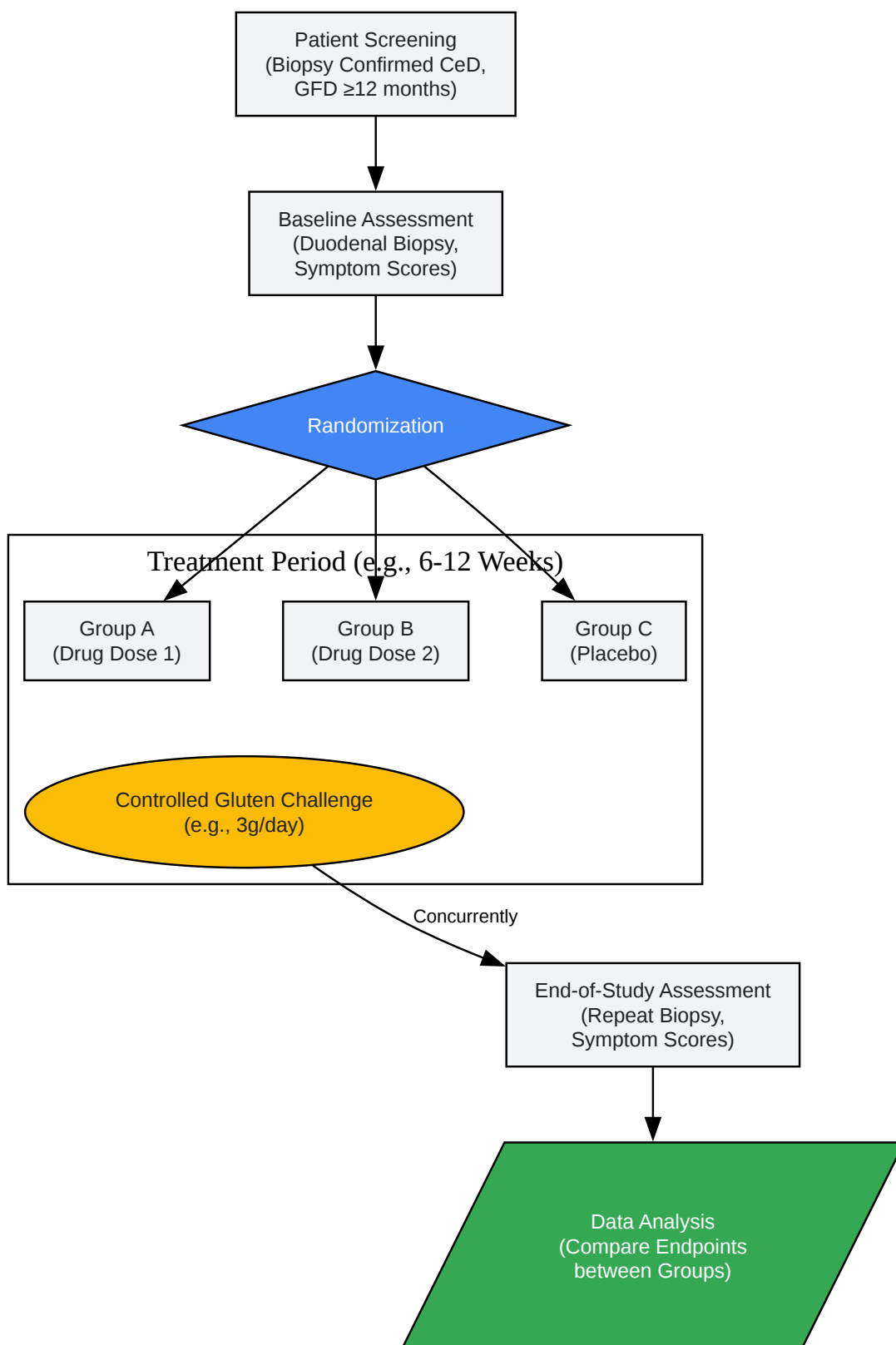
Protocol: Phase 2a Trial of PRV-015 (AMG 714)

- **Study Design:** A randomized, double-blind, placebo-controlled, parallel-group phase 2a trial.
- **Participant Population:** Adults (18-80 years) with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months prior to screening.
- **Intervention:** Participants were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or a placebo over 10-12 weeks. Most patients also underwent a controlled gluten challenge, consuming approximately 2.5g of gluten daily for 10 weeks, starting from week 2.
- **Primary Endpoint:** Change in the villous height to crypt depth (VH:Cd) ratio in duodenal biopsies from baseline to week 12.

- Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density, patient-reported outcomes (symptoms), and safety assessments.

Protocol: Phase 2 Trial of ZED1227

- Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
- Participant Population: Patients with well-controlled celiac disease.
- Intervention: Participants underwent a daily gluten challenge (3g) for six weeks while receiving one of three daily doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.
- Primary Endpoint: Attenuation of gluten-induced duodenal mucosal injury, measured by the change in VH:Cd ratio.
- Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life measures.

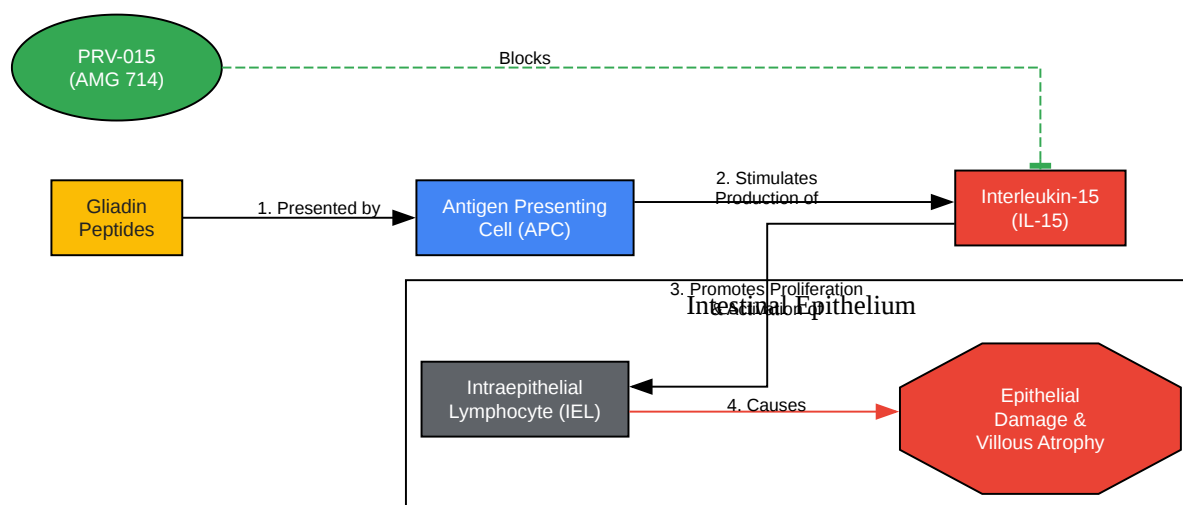


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Caption: A typical workflow for a gluten-challenge clinical trial.

Visualizing Alternative Mechanisms: Anti-IL-15 Pathway

To contrast with **AT-1002**'s barrier-focused approach, it is useful to visualize the immunomodulatory mechanism of an agent like PRV-015 (AMG 714).



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Caption: Mechanism of action for PRV-015 (Anti-IL-15 Antibody).

Conclusion

The landscape of celiac disease therapeutics is evolving, with a diverse pipeline of drugs targeting different pathogenic mechanisms. **AT-1002** (larazotide acetate), which targets intestinal permeability, represents a distinct strategy from immunomodulatory agents like PRV-015, enzyme therapies such as TAK-062, and tolerance-inducing nanoparticles like TAK-101. While initial Phase 3 results for larazotide were not successful, the variety of approaches under investigation provides multiple avenues for developing an effective non-dietary treatment. The comparative data presented here underscore the complexity of celiac disease and the importance of targeting the right mechanism to achieve clinical efficacy. Further research and

completion of ongoing clinical trials will be critical in determining the future therapeutic landscape for celiac disease patients.

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